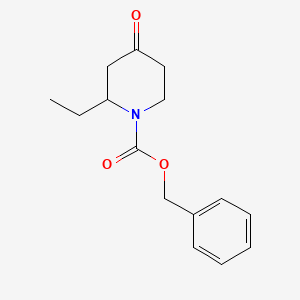
1-(2-Morpholin-4-yl-2-oxoethyl)piperidin-4-amine dihydrochloride
Übersicht
Beschreibung
1-(2-Morpholin-4-yl-2-oxoethyl)piperidin-4-amine dihydrochloride (MPED) is an organic compound that is used in a variety of scientific research applications. It is a compound with a unique structure, composed of a morpholine ring, an oxoethyl chain, and a piperidine ring. MPED has been used in various studies to investigate its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- The compound's analogs and derivatives are primarily utilized in chemical synthesis, offering a framework for creating various biologically active molecules. For instance, derivatives of oxazole series exhibit notable transformations and have been employed to synthesize a range of functional derivatives, indicating the versatility and potential application in drug development and organic synthesis (Vyzhdak et al., 2005) (Vydzhak et al., 2002).
- In coordination chemistry, the compound's analogs have been used to synthesize cobalt(III) complexes. These complexes were analyzed using various spectroscopic methods and X-ray diffraction, illustrating the compound's utility in forming structurally diverse coordination compounds with potential applications in catalysis and material sciences (Amirnasr et al., 2001).
Pharmaceutical Synthesis and Biological Activity
- The structural analogs of the compound have been instrumental in pharmaceutical synthesis. For instance, they have been used to synthesize quinazolinone derivatives under solvent-free conditions, highlighting their role in developing potentially bioactive compounds in a sustainable manner (Acharyulu et al., 2008).
- Benzofuro[3,2‐d]pyrimidines, synthesized using analogs of this compound, displayed significant antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Bodke & Sangapure, 2003).
Material Science and Physical Organic Chemistry
- In material science, the gem-aminals based on morpholine and piperidine moieties, closely related to the compound , have been synthesized and structurally characterized using single-crystal X-ray diffraction and Hirshfeld analysis. These materials offer insights into molecular packing and interactions, which are crucial for designing new materials with desired properties (Al-Majid et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-morpholin-4-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.2ClH/c12-10-1-3-13(4-2-10)9-11(15)14-5-7-16-8-6-14;;/h10H,1-9,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIBZZWTQFWHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)N2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1456030.png)

![6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1456035.png)

![6-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1456038.png)
![[3,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1456039.png)

![1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-3-[(naphthalen-1-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1456043.png)




![6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane](/img/structure/B1456049.png)
